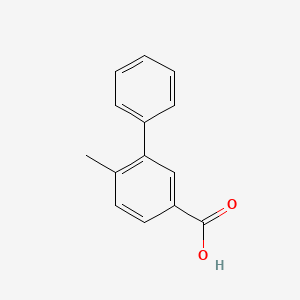

![molecular formula C20H22FNO4 B2779025 (R)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid CAS No. 1803077-47-5](/img/structure/B2779025.png)

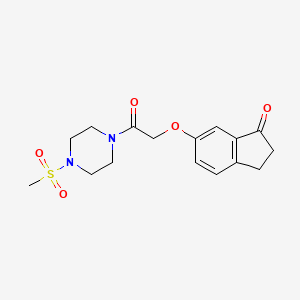

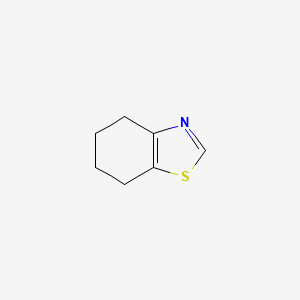

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The Boc group is a common protecting group used in organic synthesis. It can be removed under acidic conditions. The carboxylic acid group can participate in various reactions such as esterification or amide bond formation. The fluorinated biphenyl group could potentially undergo reactions at the aromatic ring, depending on the reaction conditions .Applications De Recherche Scientifique

Enantioselective Synthesis and Chemical Properties

- The compound has been utilized in the enantioselective synthesis of neuroexcitant analogs, demonstrating its importance in generating stereochemically pure compounds for neuroscientific studies (Pajouhesh et al., 2000).

- It serves as a key intermediate in synthesizing biotin, a vital nutrient involved in the metabolic cycle, indicating its role in the study of metabolic processes and vitamin synthesis (Shuanglin Qin et al., 2014).

- The compound's derivatives have been explored for their fluorescent properties, providing tools for biological labeling and molecular tracking in various research contexts (Jyotirmoy Maity et al., 2015).

Organometallic Chemistry and Medicinal Chemistry

- It has been used in the development of organometallic compounds, with applications in medicinal chemistry, indicating its utility in designing novel therapeutic agents (M. Patra et al., 2012).

- Its involvement in the synthesis of major degradation products of pharmaceuticals like Linezolid showcases its relevance in understanding drug stability and metabolism (Zhixiong Huang et al., 2014).

Catalysis and Chemical Synthesis

- The compound and its derivatives are instrumental in catalytic processes, including asymmetric oxidation, indicating its role in developing enantioselective synthetic methodologies (K. Bryliakov & E. P. Talsi, 2003).

- It's also used in the tert-butoxycarbonylation of amines, an essential reaction in protecting amino acids during peptide synthesis, highlighting its significance in peptide and protein chemistry (A. Heydari et al., 2007).

Propriétés

IUPAC Name |

(2R)-3-[4-(4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOKTKLCTPQDCO-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)